molecular formula C20H28O3 B1217866 Pisiferic acid CAS No. 67494-15-9

Pisiferic acid

Cat. No.: B1217866
CAS No.: 67494-15-9
M. Wt: 316.4 g/mol
InChI Key: ATHWSPHADLLZSS-PXNSSMCTSA-N
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Description

Pisiferic acid is a naturally occurring diterpene compound isolated from the leaves of the Japanese tree Chamaecyparis pisifera, commonly known as Sawara cypress. It has a chemical formula of C20H28O3 and a molecular weight of 316.44 g/mol. This compound is known for its white crystalline appearance and solubility in organic solvents such as ethanol and dimethylformamide. It exhibits a bitter taste and possesses toxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pisiferic acid can be synthesized through various chemical reactions. One common method involves the use of keto ether intermediates. The synthesis begins with the preparation of a keto ether from an alcohol, followed by a series of reactions including formylation, Michael addition with methyl vinyl ketone, and intramolecular aldol condensation. These steps yield a tricyclic ether, which is then converted into methoxyabietatriene through ethoxycarbonylation, Grignard reaction with methyl-lithium, acid-catalyzed dehydration, and methoxylation. The final step involves the reaction of methoxyabietatriene with zinc, zinc iodide, and acetic acid to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources. The method includes crushing the raw materials, such as the leaves of Chamaecyparis pisifera, and extracting the compound using supercritical fluid extraction techniques. This process ensures the efficient isolation of this compound from the plant material .

Chemical Reactions Analysis

Biosynthetic Pathway

Pisiferic acid is biosynthesized in plants like Chamaecyparis pisifera via oxidative modifications of ferruginol:

StepReactionEnzyme/ConditionsProductReference
1Oxidation of ferruginol at C-20CYP76AK6 (cytochrome P450)This compound

This enzymatic oxidation introduces a carboxylic acid group at position C-20, critical for its bioactivity. Notably, CYP76AK6 also oxidizes 11-hydroxy-ferruginol to carnosic acid, highlighting substrate promiscuity in diterpenoid biosynthesis .

Key Synthetic Steps

StepReaction TypeReagents/ConditionsIntermediate/ProductReference
1FormylationEthyl formate, NaHKeto ether (22)
2Michael AdditionMethyl vinyl ketone, Et₃NTricyclic ether (27)
3Aldol CondensationIntramolecular, acidicMethoxyabietatriene (32)
4DemethylationZn, ZnI₂, AcOHPisiferol (2)
5OxidationJones reagent (CrO₃/H₂SO₄)This compound (1)

Reaction Scheme Highlights

  • Tricyclic Ether Formation : The keto ether (22) undergoes sequential formylation, Michael addition, and aldol condensation to yield the tricyclic ether (27), establishing the core structure .

  • Grignard Reaction : Methyl-lithium adds to an ethoxycarbonyl intermediate, enabling C–C bond formation .

  • Acid-Catalyzed Dehydration : Eliminates water to form double bonds in the abietane skeleton .

Functional Group Transformations

This compound’s carboxylic acid and phenolic hydroxy groups participate in derivatization:

Reaction TypeReagents/ConditionsProductApplicationReference
EsterificationDiazomethane (CH₂N₂)Methyl ester (10)Stabilization for characterization
DemethylationAlBr₃, ethanethiolFree phenolDeprotection in synthesis
ReductionNaBH₄ (C-9 ketone)Alcohol intermediateSalviol synthesis

Enzymatic Interactions

This compound modulates protein phosphatase 2C (PP2C) activity:

  • Activation Mechanism : Mixed-type activation with α-casein (KmK_m reduction by 30% at 100 μM) .

  • Cytotoxicity : Induces apoptosis in HL60 cells (IC₅₀ = 18.3 μM) via caspase 3/7 activation and Bad dephosphorylation .

Industrial and Pharmacological Modifications

While not direct chemical reactions, this compound’s functional groups enable applications:

  • Antibacterial Derivatives : Structural analogs synthesized via C-12 hydroxy group functionalization .

  • Antioxidant Formulations : Ester derivatives explored for enhanced stability in cosmetics .

Stability and Degradation

  • Thermal Decomposition : Degrades above 190°C (melting point range: 175–190°C) .

  • Photolysis : Susceptible to UV-induced oxidation due to conjugated double bonds .

Scientific Research Applications

Mechanism of Action

Pisiferic acid exerts its effects through various molecular targets and pathways. It inhibits angiogenesis by suppressing the formation and proliferation of human umbilical vein endothelial cells and lymphatic endothelial cells. This inhibition is achieved through the suppression of key signaling pathways involved in angiogenesis and lymphangiogenesis. Additionally, this compound inhibits peptidoglycan synthesis in bacterial cells, leading to its antibacterial activity .

Comparison with Similar Compounds

  • Carnosic acid
  • Carnosol
  • Salviol
  • Tanshinones

Pisiferic acid stands out due to its distinct biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.

Biological Activity

Pisiferic acid is a diterpene compound primarily isolated from the leaves of Chamaecyparis pisifera, commonly known as Sawara. This compound has garnered interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and antiangiogenic properties. This article provides a detailed overview of the biological activities of this compound, supported by research findings and case studies.

Chemical Structure

This compound is structurally similar to carnosic acid, another well-studied diterpene known for its beneficial effects on health. The chemical structure of this compound contributes to its biological properties, allowing it to interact with various cellular pathways.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are critical in combating oxidative stress associated with various diseases. Research indicates that this compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

2. Antibacterial Activity

This compound has demonstrated antibacterial effects against a range of pathogens. A study reported that this compound and its derivatives exhibited inhibitory activity against Bacillus subtilis, primarily by disrupting peptidoglycan synthesis . Additionally, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

3. Inhibition of Angiogenesis

Recent studies have highlighted the potential of this compound as an antiangiogenic agent. In vitro assays using human umbilical vein endothelial cells (HUVECs) showed that this compound inhibited tube formation and proliferation, suggesting its utility in treating conditions characterized by excessive angiogenesis, such as cancer and diabetic retinopathy . In an ex vivo model using rat aortic rings, this compound completely inhibited angiogenesis at a concentration of 50 µM .

4. Chitin Synthase Inhibition

This compound has been identified as a potent inhibitor of chitin synthase, particularly chitin synthase 2. It exhibited an IC50 value of 5.8 µM against Saccharomyces cerevisiae, demonstrating its potential as an antifungal agent . This property may be particularly valuable in developing new treatments for fungal infections.

Case Studies

Case Study 1: Antioxidant Effects
A study examined the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicated that this compound significantly reduced oxidative stress markers in cellular models, supporting its role as a protective agent against oxidative damage.

Case Study 2: Antiangiogenic Properties
In a controlled experiment assessing the effects of this compound on endothelial cell behavior, researchers observed that at concentrations above 50 µM, there was a marked reduction in endothelial cell migration and tube formation. These findings suggest that this compound could be further explored for therapeutic applications in diseases where angiogenesis is a contributing factor.

Summary Table of Biological Activities

Activity Effect IC50/Concentration
AntioxidantScavenges free radicalsVarious concentrations
AntibacterialInhibits bacterial growthEffective against MRSA
AntiangiogenicInhibits endothelial cell proliferationComplete inhibition at 50 µM
Chitin Synthase InhibitionInhibits chitin synthesisIC50 = 5.8 µM

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and quantifying Pisiferic acid from natural sources?

this compound is typically isolated from Chamaecyparis pisifera using solvent extraction followed by chromatographic purification. For quantification, reversed-phase HPLC with UV detection (e.g., at 254 nm) is commonly employed, as described in studies optimizing its separation from structurally similar diterpenoids . Key steps include:

  • Extraction : Use methanol or ethanol for preliminary extraction, followed by partitioning with non-polar solvents to remove lipids.
  • Purification : Column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane/ethyl acetate) to resolve this compound from co-eluting compounds.
  • Validation : Compare retention times and spectral data (UV, MS) with authentic standards.

Q. What experimental controls are essential when assessing this compound’s bioactivity in enzyme inhibition assays?

When evaluating enzyme inhibition (e.g., chitin synthase), include:

  • Positive controls : Known inhibitors (e.g., nikkomycin Z for chitin synthase) to validate assay conditions .
  • Negative controls : Solvent-only (e.g., DMSO) to rule out solvent interference.
  • Dose-response curves : Test multiple concentrations to calculate IC50 values and ensure reproducibility.
  • Enzyme activity baselines : Pre-incubate enzyme with substrate without inhibitor to confirm baseline activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Experimental variables : Differences in pH, temperature, or solvent systems (e.g., aqueous vs. lipid-based assays) .
  • Sample purity : Impurities in isolated this compound can skew results; validate purity via NMR and HRMS .
  • Cell vs. in vitro models : Cell membrane permeability and metabolism may alter observed effects. Use orthogonal assays (e.g., cell-free enzymatic vs. cellular viability assays) to cross-validate findings .

Q. What strategies optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?

Semi-synthetic modification of this compound (e.g., methylation at C-3 or hydroxylation at C-20) requires:

  • Protecting groups : Temporarily block reactive hydroxyls to direct regioselective reactions.
  • Catalytic conditions : Use Lewis acids (e.g., BF3·OEt2) for efficient ring-opening or cyclization steps .
  • Yield optimization : Monitor reaction progress via TLC or LC-MS and adjust stoichiometry of reagents (e.g., Grignard reagents for alkylation).

Q. How should researchers design experiments to elucidate the mechanistic basis of this compound’s chitin synthase inhibition?

A robust mechanistic study includes:

  • Kinetic analysis : Determine inhibition type (competitive, non-competitive) via Lineweaver-Burk plots.
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding interactions with chitin synthase active sites .
  • Mutagenesis : Engineer enzyme variants to test hypothesized binding residues (e.g., aspartate residues in catalytic domains).

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cellular assays?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise comparisons).
  • Replicate design : Use ≥3 biological replicates to account for biological variability .

Q. How can researchers ensure reproducibility when scaling up this compound isolation protocols?

Document critical parameters:

  • Solvent ratios : Exact proportions in extraction and chromatography steps.
  • Temperature control : Thermal degradation during concentration (e.g., rotary evaporation at ≤40°C).
  • Batch consistency : Characterize each batch via <sup>1</sup>H NMR to confirm structural integrity .

Properties

IUPAC Name

(4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,4)8-5-9-20(17,18(22)23)15(13)11-16(14)21/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHWSPHADLLZSS-PXNSSMCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217844
Record name Pisiferic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67494-15-9
Record name (4aR,10aS)-1,3,4,9,10,10a-Hexahydro-6-hydroxy-1,1-dimethyl-7-(1-methylethyl)-4a(2H)-phenanthrenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67494-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pisiferic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067494159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pisiferic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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